(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone
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Overview
Description
(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group, a chlorophenyl group, a methylsulfanyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine and ranolazine share the piperazine core structure.
Thienyl Derivatives: Compounds like thienylmethanone derivatives have similar structural features.
Uniqueness
What sets (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone apart is the combination of the piperazine ring with the specific substituents, which may confer unique pharmacological properties and reactivity patterns .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS2/c1-28-21-15-20(18-7-9-19(24)10-8-18)22(29-21)23(27)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZIJHVJQXOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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